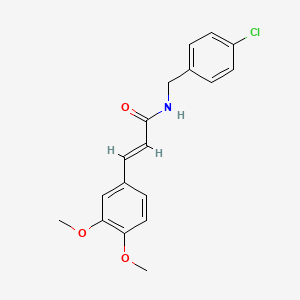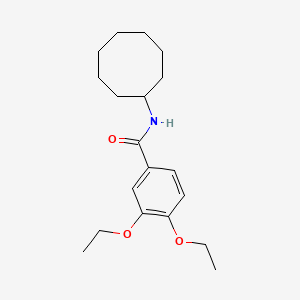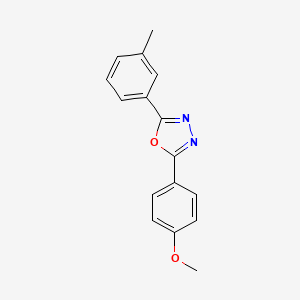
N-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)acrylamide, commonly known as CDMPA, is a synthetic compound that is widely used in scientific research. It is a member of the acrylamide family and is known for its ability to modulate various biological pathways. CDMPA has been shown to have a wide range of biochemical and physiological effects and is used extensively in laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of CDMPA is not fully understood. However, it is believed to modulate various signaling pathways in cells by inhibiting the activity of certain enzymes. CDMPA has been shown to inhibit the activity of protein kinase C (PKC) and protein phosphatase 2A (PP2A), both of which play important roles in cellular signaling.
Biochemical and Physiological Effects:
CDMPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has anti-inflammatory properties. CDMPA has also been shown to modulate the activity of various enzymes, including PKC and PP2A, and is used to study the role of these enzymes in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CDMPA in laboratory experiments is its ability to modulate various biological pathways. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using CDMPA is that its mechanism of action is not fully understood. It can also be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several areas of future research that could be explored using CDMPA. One area of research is the use of CDMPA as a potential anti-cancer agent. Another area of research is the use of CDMPA in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of CDMPA and its potential use in other areas of scientific research.
Métodos De Síntesis
CDMPA can be synthesized using a variety of methods, including the reaction of 3-(3,4-dimethoxyphenyl)acrylic acid with 4-chlorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure CDMPA.
Aplicaciones Científicas De Investigación
CDMPA has been extensively used in scientific research as a tool to study various biological pathways. It has been shown to modulate the activity of various enzymes, including protein kinases and phosphatases, and is used to study the role of these enzymes in various cellular processes. CDMPA has also been shown to have anti-inflammatory and anti-cancer properties and is used in research related to these areas.
Propiedades
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-22-16-9-5-13(11-17(16)23-2)6-10-18(21)20-12-14-3-7-15(19)8-4-14/h3-11H,12H2,1-2H3,(H,20,21)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHFKWDQJCAEOP-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5874042.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5874054.png)




![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)
![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)


![2-[(3,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5874109.png)
